

# The Discovery and Development of Osimertinib (AZD9291): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Osimertinib (formerly known as AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M resistance mutation. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of osimertinib, detailing the scientific rationale, key experiments, and clinical trial data that led to its approval and widespread clinical use.

## Introduction: The Challenge of Acquired Resistance to EGFR TKIs

First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, demonstrated significant efficacy in patients with NSCLC whose tumors harbor activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation). However, the vast majority of patients inevitably develop acquired resistance to these therapies, limiting their long-term benefit. The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in the EGFR gene, T790M, located in the kinase domain. The T790M mutation increases the affinity of EGFR for ATP, thereby reducing



the potency of first and second-generation TKIs. This created a critical unmet need for novel therapies capable of overcoming T790M-mediated resistance.

### The Discovery of Osimertinib (AZD9291)

The discovery of osimertinib was driven by a structure-based drug design approach aimed at developing a potent and selective inhibitor of both activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR (WT-EGFR) to minimize toxicity.

#### **Lead Identification and Optimization**

Researchers at AstraZeneca initiated a program to identify a novel covalent inhibitor that could form a bond with the C797 residue in the EGFR active site. The key chemical feature of osimertinib is a pyrimidine core substituted with an indole group and an acrylamide warhead, which enables the covalent interaction. The optimization process focused on enhancing potency against mutant EGFR, improving selectivity over WT-EGFR, and optimizing pharmacokinetic properties.

## Preclinical Pharmacology In Vitro Potency and Selectivity

Osimertinib demonstrated potent inhibition of EGFR phosphorylation in cell lines harboring activating EGFR mutations (PC9, HCC827) and the T790M resistance mutation (H1975). Crucially, it exhibited significantly lower activity against cell lines expressing WT-EGFR, indicating a wide therapeutic window.

Table 1: In Vitro Potency of Osimertinib Against EGFR Mutant and Wild-Type Cell Lines

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |
|-----------|----------------------|-----------------------|
| PC9       | Exon 19 deletion     | <10                   |
| HCC827    | Exon 19 deletion     | <10                   |
| H1975     | L858R + T790M        | <10                   |
| A431      | Wild-Type            | >500                  |



### In Vivo Efficacy in Xenograft Models

In vivo studies using mouse xenograft models derived from EGFR-mutant and T790M-positive human NSCLC cell lines demonstrated that oral administration of osimertinib resulted in significant and dose-dependent tumor growth inhibition. These studies confirmed the in vivo potency and tolerability of the compound.

## Experimental Protocols Cell-Based EGFR Phosphorylation Assay

Objective: To determine the in vitro potency of osimertinib in inhibiting EGFR phosphorylation.

#### Methodology:

- Human NSCLC cell lines (PC9, H1975, A431) are seeded in 96-well plates and cultured overnight.
- Cells are serum-starved for 3-4 hours before treatment.
- Cells are treated with a serial dilution of osimertinib for 2 hours.
- Cells are stimulated with 100 ng/mL of human epidermal growth factor (EGF) for 10 minutes.
- Cells are lysed, and the protein concentration of the lysates is determined.
- Phosphorylated EGFR (pEGFR) and total EGFR levels are quantified using an enzymelinked immunosorbent assay (ELISA) or Western blotting.
- The IC<sub>50</sub> values are calculated by plotting the percentage of pEGFR inhibition against the drug concentration.

#### **Tumor Xenograft Model**

Objective: To evaluate the in vivo anti-tumor efficacy of osimertinib.

Methodology:



- Female athymic nude mice are subcutaneously implanted with human NSCLC cells (e.g., H1975).
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Mice are randomized into vehicle control and treatment groups.
- Osimertinib is administered orally once daily at various dose levels.
- Tumor volume and body weight are measured twice weekly.
- The study is terminated when tumors in the control group reach a predetermined size.
- Tumor growth inhibition is calculated and statistical analysis is performed.

## Signaling Pathway and Experimental Workflow Diagrams



Click to download full resolution via product page

Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.





Click to download full resolution via product page

Caption: Preclinical Experimental Workflow for Osimertinib.



### **Clinical Development**

The clinical development of osimertinib was characterized by a rapid progression from Phase I to regulatory approval, driven by its remarkable efficacy in the target patient population.

#### Phase I/II (AURA Program)

The AURA program, a series of Phase I and II clinical trials, evaluated the safety, pharmacokinetics, and anti-tumor activity of osimertinib in patients with advanced NSCLC who had progressed on prior EGFR TKI therapy.

Table 2: Key Efficacy Data from the AURA3 Phase III Trial

| Endpoint                                  | Osimertinib (n=279)         | Pemetrexed-Platinum<br>(n=140) |
|-------------------------------------------|-----------------------------|--------------------------------|
| Objective Response Rate (ORR)             | 71%                         | 31%                            |
| Median Progression-Free<br>Survival (PFS) | 10.1 months                 | 4.4 months                     |
| Hazard Ratio for PFS                      | 0.30 (95% CI, 0.23 to 0.41) | -                              |

#### Phase III (FLAURA Trial)

The FLAURA trial was a randomized Phase III study that compared osimertinib with standard-of-care first-generation EGFR TKIs (gefitinib or erlotinib) as a first-line treatment for patients with EGFR-mutant advanced NSCLC.

Table 3: Key Efficacy Data from the FLAURA Trial



| Endpoint                                  | Osimertinib (n=279)         | Standard EGFR-TKI<br>(n=277) |
|-------------------------------------------|-----------------------------|------------------------------|
| Median Progression-Free<br>Survival (PFS) | 18.9 months                 | 10.2 months                  |
| Hazard Ratio for PFS                      | 0.46 (95% CI, 0.37 to 0.57) | -                            |
| Median Overall Survival (OS)              | 38.6 months                 | 31.8 months                  |
| Hazard Ratio for OS                       | 0.80 (95% CI, 0.64 to 1.00) | -                            |

#### Conclusion

The discovery and development of osimertinib represent a landmark achievement in precision oncology. Through a combination of rational drug design, rigorous preclinical evaluation, and well-executed clinical trials, osimertinib has emerged as a highly effective therapy for EGFR-mutant NSCLC, particularly in the challenging setting of T790M-mediated resistance. Its superior efficacy and favorable safety profile have established it as a standard of care in both the first- and second-line treatment of this disease, significantly improving outcomes for patients. The story of osimertinib serves as a powerful example of how a deep understanding of cancer biology can be translated into a life-saving medicine.

• To cite this document: BenchChem. [The Discovery and Development of Osimertinib (AZD9291): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541626#rr-11055-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com